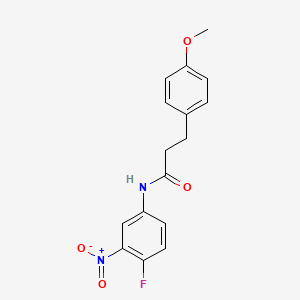
N-(4-fluoro-3-nitrophenyl)-3-(4-methoxyphenyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-fluoro-3-nitrophenyl)-3-(4-methoxyphenyl)propanamide is an organic compound that belongs to the class of amides. This compound features a complex structure with a fluoro-nitrophenyl group and a methoxyphenyl group attached to a propanamide backbone. The presence of these functional groups imparts unique chemical properties to the compound, making it of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluoro-3-nitrophenyl)-3-(4-methoxyphenyl)propanamide typically involves a multi-step process:
Nitration: The starting material, 4-fluoroaniline, undergoes nitration to introduce a nitro group at the 3-position, forming 4-fluoro-3-nitroaniline.
Coupling Reaction: The 4-fluoro-3-nitroaniline is then coupled with 4-methoxybenzaldehyde in the presence of a base to form an intermediate Schiff base.
Reduction: The Schiff base is reduced to form the corresponding amine.
Amidation: Finally, the amine is reacted with a suitable acylating agent to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-fluoro-3-nitrophenyl)-3-(4-methoxyphenyl)propanamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas, palladium on carbon, sodium borohydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Hydrolysis Conditions: Concentrated hydrochloric acid, sodium hydroxide solution.
Major Products
Reduction: 4-amino-3-fluoroaniline.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 4-fluoro-3-nitrobenzoic acid and 4-methoxyphenylamine.
Applications De Recherche Scientifique
N-(4-fluoro-3-nitrophenyl)-3-(4-methoxyphenyl)propanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-(4-fluoro-3-nitrophenyl)-3-(4-methoxyphenyl)propanamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the fluoro and nitro groups can influence its binding affinity and specificity towards these targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(4-chloro-3-nitrophenyl)-3-(4-methoxyphenyl)propanamide
- N-(4-bromo-3-nitrophenyl)-3-(4-methoxyphenyl)propanamide
- N-(4-fluoro-3-nitrophenyl)-3-(4-hydroxyphenyl)propanamide
Uniqueness
N-(4-fluoro-3-nitrophenyl)-3-(4-methoxyphenyl)propanamide is unique due to the presence of the fluoro group, which can significantly alter its chemical reactivity and biological activity compared to its chloro, bromo, or hydroxy analogs. The methoxy group also contributes to its distinct properties, affecting its solubility and interaction with other molecules.
Propriétés
IUPAC Name |
N-(4-fluoro-3-nitrophenyl)-3-(4-methoxyphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FN2O4/c1-23-13-6-2-11(3-7-13)4-9-16(20)18-12-5-8-14(17)15(10-12)19(21)22/h2-3,5-8,10H,4,9H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FODVBOGXJSWDEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)NC2=CC(=C(C=C2)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
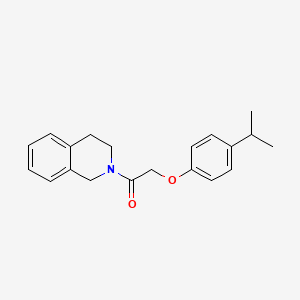
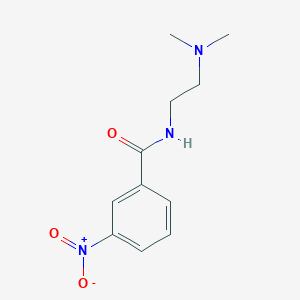
![N'-[(2,3-dimethoxybenzoyl)oxy]-3-methylbenzenecarboximidamide](/img/structure/B5786557.png)
![1-[2-OXO-2-(1-PYRROLIDINYL)ETHYL]-1H-INDOL-3-YL CYANIDE](/img/structure/B5786563.png)
![4-[(diaminomethylene)carbonohydrazonoyl]phenyl benzenesulfonate](/img/structure/B5786575.png)
![1-{3-[(4-methylphenyl)thio]propanoyl}piperidine](/img/structure/B5786586.png)
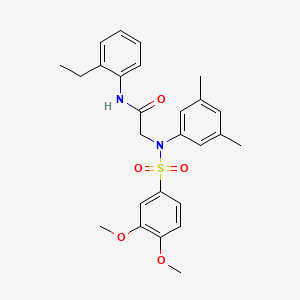
![N-[(2-fluoro-5-nitrophenyl)carbamothioyl]-2-phenylacetamide](/img/structure/B5786599.png)
![[(Z)-[amino-(4-nitrophenyl)methylidene]amino] 2-(2,4-dichlorophenoxy)acetate](/img/structure/B5786611.png)
![2,2-Dimethyl-1-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}propan-1-one](/img/structure/B5786619.png)
![1-{3-fluoro-4-[4-(2-furoyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B5786620.png)
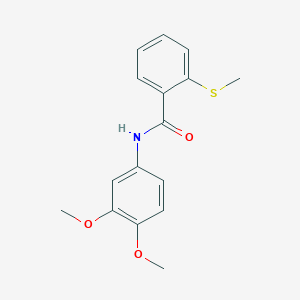
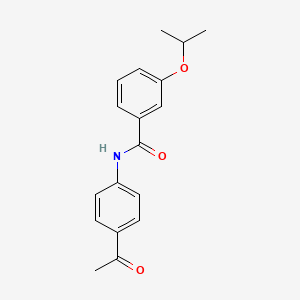
![N'-[(E)-(5-nitrothiophen-2-yl)methylidene]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide](/img/structure/B5786651.png)
